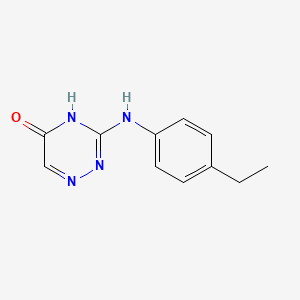

3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical and Biological Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. wisdomlib.org These structures are fundamental to life itself, forming the core of essential biomolecules such as the nucleobases in DNA and RNA, amino acids like histidine and tryptophan, and vitamins like niacin and riboflavin. mdpi.comijnrd.org Statistics show that at least 85% of all biologically active molecules are heterocycles or contain a heterocyclic moiety. mdpi.comijnrd.org Furthermore, an analysis by the U.S. FDA revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their immense significance in pharmacology. openmedicinalchemistryjournal.com

The prevalence of nitrogen heterocycles in both natural products and synthetic drugs stems from their versatile chemical properties. mdpi.com The nitrogen atom can act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. mdpi.com The presence of nitrogen atoms also influences the ring's electronic distribution, polarity, and solubility, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This structural and functional diversity has enabled the development of nitrogen heterocycles as effective agents in a vast range of therapeutic areas, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive treatments. ijnrd.orgijpsr.info

Overview of the 1,2,4-Triazinone Scaffold in Academic Investigations

Among the vast family of nitrogen heterocycles, the 1,2,4-triazine (B1199460) scaffold has garnered considerable attention from the academic and industrial research communities. jmchemsci.com 1,2,4-Triazines are six-membered rings containing three nitrogen atoms at positions 1, 2, and 4. jmchemsci.com The incorporation of a ketone group into this ring system gives rise to 1,2,4-triazinone derivatives, a class of compounds with a broad spectrum of biological activities.

Academic investigations have demonstrated that the 1,2,4-triazinone scaffold is a versatile template for the design of novel bioactive compounds. researchgate.net Derivatives of this core structure have been reported to exhibit a wide array of pharmacological properties, as detailed in the table below.

| Biological Activity | Description |

| Anticancer | Certain 1,2,4-triazinone derivatives have shown potent activity against various cancer cell lines, including lung adenocarcinoma. nih.govnih.gov They can act as inhibitors of crucial enzymes like Focal Adhesion Kinase (FAK). nih.gov |

| Antiviral | The scaffold has been a basis for developing agents with significant antiviral properties, including activity against HIV. jmchemsci.comnih.gov |

| Antimicrobial | Numerous studies have reported the antibacterial and antifungal efficacy of 1,2,4-triazinone compounds against various pathogens. researchgate.netnih.gov |

| Anti-inflammatory | Some derivatives have been synthesized and shown to possess anti-inflammatory effects. researchgate.net |

| Other Activities | Research has also explored their potential as antihypertensive, analgesic, antimalarial, and herbicidal agents. ijpsr.inforesearchgate.net |

The wide range of biological activities associated with the 1,2,4-triazinone core makes it a privileged scaffold in medicinal chemistry, prompting extensive research into the synthesis and biological evaluation of novel derivatives. jmchemsci.com

Research Rationale for Investigating 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one and Related Compounds

The investigation into specific derivatives such as this compound is a logical progression in the field, based on established principles of medicinal chemistry. The research rationale is built upon the known, broad-spectrum bioactivity of the parent 1,2,4-triazinone scaffold. The primary goal of synthesizing and studying new analogues is to explore the structure-activity relationship (SAR), aiming to develop compounds with enhanced potency, selectivity, and improved pharmacological profiles.

The rationale can be broken down into several key points:

Scaffold Hopping and Bioisosterism: The 1,2,4-triazinone core is a known pharmacophore. Modifying the substituents attached to this core is a classic strategy to modulate biological activity. The amino group at the 3-position is a common site for substitution.

Exploring Chemical Space: The introduction of a 4-ethylphenyl group at the 3-amino position is a deliberate modification. The phenyl ring introduces an aromatic system capable of various interactions (e.g., pi-pi stacking) with biological targets. The ethyl group provides a small, lipophilic substituent that can probe specific pockets within a receptor or enzyme's active site, potentially increasing binding affinity and selectivity.

Targeting Specific Pathologies: Based on the known activities of the 1,2,4-triazinone core, research into this compound is likely directed towards developing more effective anticancer, antimicrobial, or anti-inflammatory agents. For instance, many antimicrobial agents feature substituted aromatic amine moieties. The synthesis of this specific compound allows researchers to test the hypothesis that this particular substitution pattern will confer potent and selective activity against specific bacterial or fungal strains. nih.gov

In essence, the study of this compound is driven by the potential to create a superior therapeutic agent by systematically modifying a known bioactive scaffold. This approach allows for the rational design of new drugs with potentially enhanced efficacy and better safety profiles compared to existing treatments.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-8-3-5-9(6-4-8)13-11-14-10(16)7-12-15-11/h3-7H,2H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZZRCMSJOZZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 1,2,4 Triazin 5 2h One Derivatives

Established Synthetic Pathways to the 1,2,4-Triazin-5(2H)-one Core

The construction of the fundamental 1,2,4-triazin-5(2H)-one ring system is primarily achieved through cyclization strategies involving acyclic precursors. These methods provide reliable access to the core structure, which serves as a platform for further functionalization.

Cyclocondensation Reactions from Precursors (e.g., Semicarbazides, Thiosemicarbazides)

A predominant and well-established method for synthesizing the 1,2,4-triazin-5(2H)-one core involves the cyclocondensation of thiosemicarbazide (B42300) or its derivatives with α-keto acids or related 1,2-dicarbonyl compounds. scirp.orgscirp.org This approach builds the heterocyclic ring in a single, efficient step.

The reaction typically proceeds by condensing thiosemicarbazide with an α-keto acid, such as pyruvic acid, or an α-dicarbonyl compound. scirp.orgresearchgate.net The initial condensation forms a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the 3-thioxo-1,2,4-triazin-5(2H)-one derivative. scirp.orgresearchgate.net Similarly, thiocarbohydrazide (B147625) can be reacted with α-keto acids to produce 4-amino-3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org These 3-thioxo compounds are crucial intermediates for introducing a variety of substituents at the C-3 position.

A summary of representative cyclocondensation reactions is provided in the table below.

| Starting Materials | Product Type | Reference |

| Thiosemicarbazide and α-keto acid (e.g., pyruvic acid) | 3-Thioxo-1,2,4-triazin-5(2H)-one | scirp.orgresearchgate.net |

| Thiocarbohydrazide and α-keto acid | 4-Amino-3-thioxo-1,2,4-triazin-5(2H)-one | scirp.org |

| (E)-4-aryl-2-oxo-3-buteneoic acid and thiosemicarbazide | 6-Styryl-3-thioxo-1,2,4-triazin-5(2H)-one | scirp.orgresearchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. While MCRs for the synthesis of other triazine isomers, such as 1,3,5-triazines, are well-documented, specific one-pot, three-component methodologies leading directly to the 1,2,4-triazin-5(2H)-one core are less common. nih.govbeilstein-journals.org

However, related domino and annulation reactions serve as powerful tools for constructing the broader 1,2,4-triazine (B1199460) class of heterocycles. rsc.org For instance, [4+2] domino annulation reactions using readily available ketones, aldehydes, and alkynes provide a versatile route to various 1,2,4-triazine derivatives. rsc.org Another strategy involves an intramolecular Staudinger-aza-Wittig reaction of an azido-hydrazide precursor, which has been used to form fused 1,2,4-triazine ring systems. nih.gov These advanced strategies highlight the potential for developing novel MCRs for the direct synthesis of functionalized 1,2,4-triazin-5(2H)-ones.

Synthesis of 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one and Analogous Structures

The synthesis of the target compound and its analogues relies on the strategic introduction of substituents onto the pre-formed triazinone core. The C-3 position is particularly amenable to substitution, allowing for the incorporation of diverse arylamino groups.

Strategies for Introducing Arylamino Substituents at Position 3

A highly effective and versatile strategy for synthesizing 3-arylamino-1,2,4-triazin-5(2H)-ones involves a two-step sequence starting from the 3-thioxo derivatives obtained via cyclocondensation.

S-Alkylation: The 3-thioxo-1,2,4-triazin-5(2H)-one is first treated with an alkylating agent, typically methyl iodide, in the presence of a base. This reaction selectively forms the 3-(methylthio)-1,2,4-triazin-5(2H)-one intermediate. The methylthio group is an excellent leaving group for subsequent nucleophilic substitution.

Nucleophilic Aromatic Substitution: The 3-(methylthio) intermediate is then reacted with a primary arylamine. researchgate.net The amino group of the arylamine displaces the methylthio group at the C-3 position to yield the desired 3-(arylamino)-1,2,4-triazin-5(2H)-one product. researchgate.net

To synthesize the specific target compound, This compound , this general method would be applied using 4-ethylaniline (B1216643) as the nucleophile in the second step. This modular approach allows for the synthesis of a wide array of analogues by simply varying the arylamine used.

The table below illustrates the versatility of this method for creating a library of C-3 substituted analogues.

| 3-(Methylthio) Intermediate | Amine Nucleophile | Product | Reference |

| 3-(Methylthio)-1,2,4-triazin-5(2H)-one | 4-Ethylaniline | This compound | (Proposed) |

| 6-Phenyl-3-(methylthio)-1,2,4-triazin-5(2H)-one | Various Amines | 3-(Substituted-amino)-6-phenyl-1,2,4-triazin-5(2H)-one | researchgate.net |

| 3-(Methylthio)-1,2,4-triazin-5(2H)-one | General R-NH₂ | 3-(Alkyl/Arylamino)-1,2,4-triazin-5(2H)-one | researchgate.net |

Approaches for Functionalizing Other Positions of the Triazinone Ring (e.g., C-6, N-2)

Beyond the C-3 position, other sites on the 1,2,4-triazinone ring can be functionalized to introduce additional structural diversity. The C-6 and ring nitrogen positions (N-2 or N-4) are common targets for modification.

C-6 Functionalization: The C-6 position can be substituted by selecting an appropriately functionalized α-keto acid in the initial cyclocondensation step. For example, using benzoylformic acid would yield a 6-phenyl-substituted triazinone.

N-Alkylation: The nitrogen atoms of the triazinone ring, particularly at the N-2 or N-4 positions, can be alkylated. For instance, the reaction of a 3-thioxo-1,2,4-triazinone with diazomethane (B1218177) has been shown to effect N-methylation. researchgate.net This allows for the introduction of alkyl groups onto the heterocyclic core.

| Position | Functionalization Method | Reagents | Resulting Structure | Reference |

| C-6 | Cyclocondensation | Substituted α-keto acid | 6-Alkyl/Aryl-1,2,4-triazin-5(2H)-one | researchgate.net |

| N-2 / N-4 | N-Alkylation | Diazomethane or Alkyl Halides | 2-Alkyl- or 4-Alkyl-1,2,4-triazin-5(2H)-one | researchgate.net |

Derivatization and Post-Synthetic Modifications of the 1,2,4-Triazinone Framework

The 1,2,4-triazinone framework is not merely a static core but a versatile scaffold that can undergo further chemical transformations. These post-synthetic modifications can be used to build more complex, fused heterocyclic systems.

A prominent example of such derivatization is the reaction of 3-thioxo-1,2,4-triazin-5(2H)-ones with hydrazonoyl halides. This reaction leads to the formation of fused scirp.orgnih.govresearchgate.nettriazolo[4,3-b] scirp.orgnih.govresearchgate.nettriazin-7-one derivatives. The process involves an initial S-alkylation followed by an intramolecular cyclization, creating a new five-membered triazole ring fused to the original triazine core.

Furthermore, the triazine ring itself can participate in rearrangement or contraction reactions under specific conditions, leading to the formation of other heterocyclic systems, such as imidazoles. These transformations underscore the rich chemical reactivity of the 1,2,4-triazinone scaffold and its utility as a building block in synthetic chemistry.

Alkylation Reactions (N- and S-Alkylation)

Alkylation is a key transformation for 1,2,4-triazin-5(2H)-one derivatives, including related thioxo-analogs which serve as important synthetic precursors. The regioselectivity of alkylation is highly dependent on the reaction conditions and the specific structure of the triazine derivative.

For the analogous 3-thioxo-1,2,4-triazin-5-ones, alkylation can be directed to either the sulfur atom (S-alkylation) or a nitrogen atom (N-alkylation). Highly selective methods have been developed to control the outcome of these reactions. researchgate.net For instance, S-alkylation is often achieved under basic conditions using an alkyl halide. The resulting 3-(alkylthio) derivatives are versatile intermediates for further modifications. researchgate.net Subsequent thermal or palladium-catalyzed Claisen rearrangements can then be used to transfer the alkyl group from the sulfur to a nitrogen atom, yielding N-alkylated products. researchgate.net

In the case of 3-amino-1,2,4-triazin-5(2H)-one systems, alkylation can occur on the ring nitrogen atoms (N2 or N4) or the exocyclic amino group. The specific site of alkylation is influenced by factors such as the strength of the base, the nature of the solvent, and the electrophilicity of the alkylating agent. For example, the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H)-dione derivatives has been achieved via alkylation at the 2-position of a 6-bromo precursor using alkyl halides mediated by bis(trimethylsilyl)acetamide (BSA). acs.org While direct alkylation of the exocyclic amino group can be challenging, N-alkylation of amino-1,3,5-triazines using alcohols has been efficiently achieved through ruthenium-catalyzed processes. rsc.org

Table 1: Regioselectivity in Alkylation of Triazinone Analogs

| Precursor Type | Reaction Conditions | Primary Product | Reference |

|---|---|---|---|

| 3-Thioxo-1,2,4-triazin-5-one | Alkyl halide, Base | S-Alkylation | researchgate.net |

| 3-(Allylthio)-1,2,4-triazin-5-one | Thermal or Pd-catalyst | N-Alkylation (via rearrangement) | researchgate.net |

Acylation and Aroylation Reactions

The nitrogen atoms within the 1,2,4-triazin-5(2H)-one ring system and its exocyclic amino group are nucleophilic and can undergo acylation and aroylation reactions. tandfonline.com These reactions are typically carried out using acyl halides or anhydrides in the presence of a base. For instance, the interaction of 1,2,4-triazin-5(2H)-ones with aromatic C-nucleophiles in the presence of acetic or trifluoroacetic anhydride (B1165640) leads to acylation of a ring nitrogen atom, which activates the system for the nucleophilic attack. researchgate.net This indicates that the N-acyl derivatives are key intermediates in certain synthetic transformations.

Oxidation and Reduction Transformations

The 1,2,4-triazine ring can participate in both oxidation and reduction reactions. The synthesis of fused (hetero)arene nih.govresearchgate.netnih.govtriazines can be achieved through the reductive cyclization of precursor nitroarylhydrazides, demonstrating the reduction of a nitro group as a key step in building complex systems. mdpi.com Another relevant transformation is the deoxygenation of triazine N-oxides. Trialkyl phosphites have been shown to be effective reagents for the deoxygenation of 1,2,3-triazine (B1214393) 1-oxides to form the corresponding 1,2,3-triazines, a process that could be conceptually applied to related N-oxides in the 1,2,4-triazine series. organic-chemistry.org

Oxidation reactions are also important. For example, 1,4-dihydrobenzo[e] nih.govresearchgate.netnih.govtriazines can undergo aerial oxidation to form stable nitrogen-centered radicals, known as Blatter radicals. nih.gov This highlights the accessibility of different oxidation states for the triazine core and its fused derivatives.

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic substitution reactions. A halogen or other suitable leaving group on the triazine core can be displaced by various nucleophiles. For instance, 3-halo-1,2,4-triazines readily undergo ipso-substitution with nucleophilic reagents. semanticscholar.org Similarly, the 6-bromo group in 2-substituted 1,2,4-triazine-3,5(2H,4H)-dione derivatives can be replaced by a benzyloxy group by treatment with benzyl (B1604629) alcohol and potassium carbonate. acs.org In some cases, reactions with nucleophiles can lead to ring-opening and subsequent recyclization, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. semanticscholar.org

Reactions of π-electron rich 1,2,4-triazines with potent organolithium nucleophiles have shown complex reactivity, including addition to the N(1)–C(6) bond or substitution at the C(5) position, depending on the specific reagents and conditions. rsc.org The introduction of amino groups at the C5 position of the 1,2,4-triazine ring can be achieved via ipso-substitution of a cyano group by aromatic amines. researchgate.net

Conversely, direct electrophilic aromatic substitution on the electron-deficient 1,2,4-triazine ring is generally difficult. However, the appended 4-ethylphenyl group in this compound is activated towards electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on this phenyl ring, ortho or meta to the ethyl group and ortho to the activating amino group, following the established principles of electrophilic aromatic substitution. libretexts.org

Ring-Closure and Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The 1,2,4-triazine moiety is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the triazine ring acting as an azadiene in inverse electron-demand Diels-Alder reactions. tandfonline.commdpi.com

One powerful method for creating 1,2,4-triazine derivatives involves the cycloaddition of 1,2,4,5-tetrazines with enamines. This reaction proceeds via a formal [4+2] cycloaddition across two nitrogen atoms of the tetrazine, followed by the loss of a nitrile and aromatization to yield the 1,2,4-triazine product. nih.govnih.gov This provides a direct route to substituted 1,2,4-triazines from simple starting materials. nih.gov

Furthermore, 1,2,4-triazin-5(2H)-one derivatives, particularly those with thioxo groups at the 3-position, can undergo cyclocondensation reactions. For example, 3-(methylthio)-1,2,4-triazin-5-ones react with anthranilic acid to form triazino[3,2-b]quinazolindione systems. researchgate.net Similarly, condensation of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads regioselectively to thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org These reactions demonstrate the utility of the triazinone scaffold in constructing polycyclic heteroaromatic compounds. researchgate.net

Table 2: Examples of Ring-Closure and Cycloaddition Reactions

| Triazine Precursor | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 1,2,4,5-Tetrazine | Enamine | 1,2,4-Triazine | nih.govnih.gov |

| 3-(Methylthio)-1,2,4-triazin-5-one | Anthranilic acid | Triazino[3,2-b]quinazolindione | researchgate.net |

| 3-Thioxo-1,2,4-triazin-5-one | Dimethyl acetylenedicarboxylate (DMAD) | Thiazolo[3,2-b]-1,2,4-triazine | beilstein-journals.org |

Investigation of Tautomeric Forms and Their Influence on Reactivity

Tautomerism is a critical aspect of the chemistry of 3-amino-1,2,4-triazin-5(2H)-one and its derivatives. The molecule can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen/sulfur atoms. For the parent 3-amino-1,2,4-triazin-5-one, computational studies have been conducted to determine the most stable tautomer among five possible isomers. nih.govresearchgate.net

These calculations, supported by comparisons with X-ray crystallographic data, show that the 3-amino-1,2,4-triazin-5(2H)-one form is the most stable. nih.govresearchgate.net In this tautomer, the proton resides on the N2 nitrogen of the triazine ring.

The existence of these tautomeric equilibria has a profound influence on the molecule's reactivity, particularly in alkylation reactions. The different tautomers present distinct nucleophilic sites. For example, the keto-amino tautomer (3-amino-1,2,4-triazin-5(2H)-one) presents ring nitrogens and the exocyclic amino group as potential sites for N-alkylation. In contrast, the enol-imino tautomer (5-hydroxy-3-imino-1,2,4-triazine) would offer the hydroxyl group as a site for O-alkylation. The predominance of the keto-amino tautomer explains why N-alkylation is more commonly observed. The specific reaction conditions can, however, shift the equilibrium and favor reaction at a less abundant tautomer, allowing for selective synthesis of different isomers. This interplay between tautomeric forms is also crucial in understanding the synthesis and reactivity of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.orgmonash.edu

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound this compound could not be located. As a result, the generation of a detailed article with specific research findings and data tables for each outlined section is not possible at this time.

To provide a scientifically accurate and authoritative article as requested, specific experimental data from peer-reviewed sources is essential. Information on related 1,2,4-triazine derivatives is available, but per the instructions to focus solely on this compound, this information has been excluded.

Further research or synthesis and subsequent characterization of this specific compound would be required to generate the detailed spectroscopic analysis requested in the outline.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture

A study of 3-Amino-1,2,4-triazin-5(2H)-one revealed that the 1,2,4-triazine (B1199460) ring is slightly distorted. researchgate.net This type of analysis provides a foundational understanding of the likely solid-state conformation of its derivatives. For a definitive structural determination of 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one, a similar single-crystal X-ray diffraction study would be necessary. The resulting data would be presented in a crystallographic data table, as illustrated by the representative data for a related triazine derivative below.

Interactive Table 1: Representative Crystallographic Data for a Triazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 10.234(3) |

| c (Å) | 12.789(4) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1042.8(5) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretically calculated percentages based on the compound's molecular formula, providing a crucial verification of its composition and purity.

For this compound, the molecular formula is C₁₁H₁₃N₅O. The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.01) / 231.25 * 100% = 57.13%

Hydrogen (H): (13 * 1.01) / 231.25 * 100% = 5.67%

Nitrogen (N): (5 * 14.01) / 231.25 * 100% = 30.29%

Oxygen (O): (1 * 16.00) / 231.25 * 100% = 6.92%

In practice, a sample of the synthesized compound would be analyzed, and the experimental "found" values would be expected to be in close agreement with these "calculated" values, typically within ±0.4%. The scientific literature contains numerous examples of elemental analysis for various triazine derivatives, which consistently demonstrate this principle of comparing theoretical and experimental values to confirm the successful synthesis of the target molecule. nih.govnih.gov

Interactive Table 2: Elemental Analysis Data

| Compound | Molecular Formula | Analysis | C% | H% | N% |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃N₅O | Calculated | 57.13 | 5.67 | 30.29 |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid nih.gov | C₇H₁₀N₄O₄ | Calculated | 39.25 | 4.71 | 26.16 |

| Found | 39.49 | 4.45 | 25.94 | ||

| 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)acetic acid nih.gov | C₁₃H₂₀N₆O₄ | Calculated | 48.14 | 6.22 | 25.91 |

| Found | 48.01 | 6.34 | 26.07 | ||

| 10-Hydroxy-3,12-dimethyl-13-phenyl-2-(2-phenylhydrazono)-2H,13H-chromeno[2,3-d]pyrimido[1,6-b] researchgate.netnih.govsigmaaldrich.comtriazine nih.gov | C₂₇H₂₂N₆O₂ | Calculated | 70.12 | 4.79 | 18.17 |

Computational and Theoretical Studies on 1,2,4 Triazin 5 2h One Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict the electronic structure, reactivity, and stability of 1,2,4-triazin-5(2H)-one derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. ossila.com The energies of these orbitals are critical for predicting how the molecule will interact with other species.

In studies of various 1,2,4-triazine (B1199460) derivatives, quantum chemical methods have been employed to calculate these energy levels. For instance, theoretical investigations on related triazine structures reveal that the distribution of these orbitals is key to their function. The HOMO orbitals are often located over electron-donating groups, while LUMO orbitals are typically found on electron-accepting parts of the molecule. researchgate.net This separation facilitates intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Representative Frontier Orbital Energies for 1,2,4-Triazine Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Source |

| DTT | -5.704 | -2.147 | d-nb.info |

| BDTTB | -5.845 | -2.316 | d-nb.info |

| BDTTMB | -5.776 | -2.253 | d-nb.info |

| BDTTMP | -5.811 | -2.274 | d-nb.info |

Note: The data represents values for related 1,2,4-triazine derivatives, not the specific subject compound.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap. wikipedia.org This value is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller band gap suggests that the molecule is more easily excitable and thus more reactive. wikipedia.orgnih.gov

For 1,2,4-triazine derivatives, the band gap energy determines the energy required to promote an electron from the ground state to the first excited state. Time-dependent DFT (TD-DFT) calculations are often used to study these electronic transitions and predict the absorption spectra of the compounds. d-nb.info The calculated band gaps for a series of 1,2,4-triazine derivatives used in solar cell applications show how structural modifications can tune these electronic properties. d-nb.infonih.gov

Table 2: Calculated Band Gap Energies for 1,2,4-Triazine Derivatives

| Derivative | Band Gap (Eg) (eV) | Source |

| DTT | 3.557 | d-nb.info |

| BDTTB | 3.529 | d-nb.info |

| BDTTMB | 3.523 | d-nb.info |

| BDTTMP | 3.537 | d-nb.info |

Note: The data represents values for related 1,2,4-triazine derivatives, not the specific subject compound.

Density Functional Theory (DFT) is a powerful method used to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. nih.govscispace.com Calculations, often using the B3LYP functional with a suitable basis set like 6-311++G**, are performed to find the lowest energy structure. nih.gov For the parent compound, 3-amino-1,2,4-triazin-5-one, DFT studies have confirmed that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable form. nih.gov The calculated bond lengths and angles from these studies are generally in excellent agreement with experimental values obtained from X-ray crystallography. nih.gov

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical vibrational assignments are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for a detailed understanding of the molecule's structural characteristics.

Molecular Modeling and Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. wisdomlib.org This method is widely used to understand the structural basis of ligand-receptor interactions and to screen for potential drug candidates.

For the 3-amino-1,2,4-triazin-5(2H)-one scaffold, docking studies have been instrumental in elucidating its binding mode with various biological targets. For example, a derivative, 3-(benzo[d] rsc.orgrsc.orgdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), was identified as a micromolar inhibitor of Fyn tyrosine kinase. nih.gov Docking simulations predicted that the triazinone core of VS6 interacts with the hinge region of the kinase, forming two critical hydrogen bonds with the backbone of residues Met345 and Glu343. nih.gov Similar studies on other 1,2,4-triazine derivatives have identified key interactions with targets like human D-amino acid oxidase (h-DAAO) and tubulin, highlighting hydrogen bonds and hydrophobic interactions as crucial for binding. rsc.orgnih.govnih.gov

Table 3: Predicted Interactions of a 3-amino-1,2,4-triazin-5(2H)-one Analog with Fyn Kinase

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction | Source |

| VS6 | Fyn Kinase | Met345 | Hydrogen Bond | nih.gov |

| VS6 | Fyn Kinase | Glu343 | Hydrogen Bond | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the conformational stability of the ligand in the binding site and to analyze the dynamics of the interaction. nih.govresearchgate.net

In studies of 1,2,4-triazin-5(2H)-one derivatives, MD simulations have been used to validate docking results and refine the understanding of the binding mode. For the Fyn kinase inhibitor VS6, MD simulations confirmed the stability of the predicted binding pose. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov Similarly, MD simulations of 1,2,4-triazine-based tubulin inhibitors showed that promising compounds maintained a tightly bound conformation, as indicated by low RMSD and Root Mean Square Fluctuation (RMSF) values. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Several 3D-QSAR studies have been conducted on 1,2,4-triazine derivatives to understand the structural requirements for their biological activities, such as the inhibition of h-DAAO or anticancer effects. rsc.orgrsc.orgderpharmachemica.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. rsc.orgrsc.org For a set of h-DAAO inhibitors based on a triazine scaffold, robust CoMFA (q² = 0.613, r² = 0.966) and CoMSIA (q² = 0.669, r² = 0.985) models were developed, indicating good stability and predictive ability. rsc.orgrsc.org These QSAR studies provide a reliable theoretical basis for the future structural optimization and design of novel 1,2,4-triazine derivatives. rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Hit Identification

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel bioactive compounds from large chemical libraries. These strategies have been effectively applied to the 1,2,4-triazine scaffold to discover new molecular entities with desired biological activities.

Virtual screening strategies, which can be either ligand-based or structure-based, have been successfully employed to identify hit molecules targeting specific receptors. nih.govmdpi.com For instance, a virtual screening approach led to the identification of a series of 1,3,5-triazine (B166579) derivatives as potent and selective adenosine (B11128) A2A receptor antagonists. Subsequent optimization, considering the proposed binding mode, led to the hypothesis that the isomeric 1,2,4-triazine scaffold might also bind effectively to the receptor. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are integral to pharmacophore modeling. These methods are used to construct predictive models that correlate the structural features of molecules with their biological activities. rsc.orgnih.gov In one study, 3D-QSAR models were developed for a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as human D-amino acid oxidase (h-DAAO) inhibitors. The resulting contour maps revealed key structural requirements for inhibitory activity, guiding the design of new, more potent inhibitors. rsc.orgnih.gov Molecular docking simulations further elucidate the binding modes of these compounds, identifying crucial interactions with amino acid residues at the target's active site. rsc.orgnih.gov

The general workflow for identifying novel hits often involves the following steps, as illustrated by various studies on triazine and triazole derivatives:

Dataset Collection : A set of compounds with known biological activity is compiled. nih.gov

3D Structure Generation and Optimization : The 3D structures of the compounds are built and their energies are minimized. nih.gov

3D-QSAR Model Development : CoMFA and CoMSIA models are generated and validated to ensure their predictive power. rsc.orgnih.gov

Virtual Screening & Docking : Large compound libraries are screened against the pharmacophore model or docked into the target protein's binding site to identify potential hits. nih.govmdpi.com

Design of New Compounds : Based on the QSAR models and docking results, new compounds with potentially enhanced activity are designed. rsc.org

These computational approaches significantly shorten the development cycle for new drugs by prioritizing compounds for synthesis and experimental testing. nih.gov

Analysis of Charge Transfer Interactions and Hyperconjugative Effects (e.g., NBO, ELF analysis)

The electronic properties of 1,2,4-triazin-5(2H)-one derivatives, which are crucial for their reactivity and molecular interactions, can be thoroughly investigated using quantum chemical calculations. Methods like Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analysis provide detailed insights into charge transfer and hyperconjugative interactions within these molecules.

The ELF analysis provides a topological understanding of electron pairing and localization. It helps in explaining the chemical implications of the molecule's electronic structure. researchgate.net By mapping regions of high electron localization, ELF analysis can identify covalent bonds, lone pairs, and the core of atoms, offering a visual representation of the chemical bonding within the triazine derivatives.

The study of charge-transfer (CT) complexes is also relevant, as these interactions play a vital role in the functionality of many organic materials. researchgate.netnih.gov While not specifically on 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one, studies on related structures like 1,2,4,5-tetracyanobenzene-phenazine cocrystals use spectroscopic methods and density functional theory (DFT) to explore CT interactions. researchgate.net These studies show that the stacking of donor and acceptor molecules leads to strong CT interactions, influencing the system's stability and photophysical properties. researchgate.net The coordination of metal ions to tetrazine rings, for instance, can enhance the electron-deficient nature of the ring, thereby increasing its ability to participate in anion-π interactions, a form of charge transfer. rsc.org

Computational Prediction of Pharmacokinetic Parameters

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential as a drug candidate. In silico methods are widely used to estimate these pharmacokinetic parameters, helping to filter out compounds that are likely to fail in later development stages due to poor pharmacokinetics.

Several studies on 1,2,4-triazine and related 1,2,4-triazole (B32235) derivatives have incorporated in silico ADME predictions. rsc.orgnih.govresearchgate.netnih.govresearchgate.net These computational assessments are often performed using online tools and software packages that calculate various physicochemical and pharmacokinetic properties based on the molecule's structure.

Key parameters evaluated in these in silico studies include:

Lipophilicity (logP) : An indicator of a drug's ability to cross cell membranes. For most orally administered drugs, a logP value of less than 5 is desirable, as stated by Lipinski's rule of five. nih.gov

Molecular Weight (MW) : Affects diffusion and transport across biological barriers. frontiersin.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA) : Influence solubility and binding to targets. frontiersin.org

Aqueous Solubility (logS) : Crucial for absorption and distribution.

Plasma Protein Binding (PPB) : The extent of binding to plasma proteins, which affects the free drug concentration. frontiersin.org

Blood-Brain Barrier (BBB) Permeability : Predicts the ability of a compound to enter the central nervous system. frontiersin.org

In a study on novel 1,2,4-triazine-3(2H)-one derivatives as potential tubulin inhibitors, ADMET profiling was a key component of the computational approach. researchgate.net Similarly, for a series of 1,2,4-triazole-piperazine hybrids designed as MAO inhibitors, ADME predictions confirmed that the synthesized compounds had appropriate pharmacokinetic profiles. nih.gov These predictions help to ensure that newly designed compounds possess drug-like properties, making them viable candidates for further investigation. researchgate.netnih.gov

The table below summarizes typical pharmacokinetic parameters that are computationally predicted for drug candidates.

| Parameter | Description | Optimal Range (General Guideline) |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 500 g/mol |

| logP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | > -4 |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain. | Varies based on therapeutic target |

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and Pre Clinical Models

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

No studies were identified that specifically investigated the antibacterial or antifungal properties of 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one. Therefore, there is no available data on its mechanisms of growth inhibition in microbial strains or its activity against drug-resistant microorganisms. While various other 1,2,4-triazine (B1199460) derivatives have demonstrated antimicrobial potential, this cannot be extrapolated to the subject compound. nih.govnih.govresearchgate.net

Antiviral Activity Research (including Anti-HIV)

Similarly, the scientific literature lacks specific studies on the antiviral activity of this compound. There are no published results from cell-based viral replication assays for this compound, including any potential activity against HIV. Research on other molecules within the 1,2,4-triazine class has indicated antiviral effects, but these findings are not directly applicable. nih.govnih.gov

Antiproliferative and Cell Death Mechanism Studies (Cell Line Models)

There is no specific information available regarding the antiproliferative effects of this compound on any cancer cell lines, including leukemia, glioblastoma, or breast cancer. As a result, there are no studies detailing its potential to inhibit cancer cell line proliferation. The antiproliferative activities observed in other triazine compounds are varied and depend on the specific substitutions on the triazine core. nih.govnih.govnih.govresearchgate.netresearchgate.net

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Currently, there is no specific information available from retrieved scientific literature detailing the mechanisms of cell cycle arrest or apoptosis induction for this compound. While other substituted triazine compounds have been investigated for their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines, dedicated studies on this particular derivative are not present in the available search results. nih.govmdpi.comresearchgate.netresearchgate.net

Interaction with Key Intracellular Targets (e.g., Tubulin, Kinases)

Investigations into the direct interaction of this compound with key intracellular targets such as tubulin are not described in the available literature. Research on tubulin inhibition has been conducted on other heterocyclic scaffolds, but not specifically on this compound. nih.govbiorxiv.orgplos.org

Regarding kinases, while broad kinase inhibitor screening may have been performed, specific data on the interaction of this compound with a wide range of kinases is not available. However, research has been conducted on its specific interaction with Fyn kinase, which is detailed in section 5.4.3.

Enzyme Inhibition and Modulation Studies

d-Amino Acid Oxidase (DAAO) Inhibition

There are no available research findings to indicate that this compound has been evaluated as an inhibitor of d-Amino Acid Oxidase (DAAO). Studies on DAAO inhibition have explored other triazine scaffolds, such as 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives, which showed potent inhibitory activity. nih.govnih.gov However, these findings are related to a different core structure and cannot be extrapolated to this compound. DAAO is a flavoenzyme that degrades D-amino acids and is a target for conditions like schizophrenia. openmedicinalchemistryjournal.compatsnap.com

Thymidine (B127349) Phosphorylase Modulation and Mechanistic Insights

Specific studies detailing the modulation of thymidine phosphorylase by this compound, or any associated mechanistic insights, were not found in the retrieved literature. Thymidine phosphorylase is an enzyme involved in pyrimidine (B1678525) salvage pathways and angiogenesis, making it a target in cancer therapy. nih.govresearchgate.netnih.govsciforum.net Research into inhibitors has focused on various other chemical classes, but not on this specific compound.

Fyn Kinase Inhibition and Binding Analysis

While direct experimental data for this compound is not provided, significant research has been conducted on the 3-amino-1,2,4-triazin-5(2H)-one core scaffold, identifying it as a viable starting point for the development of Fyn kinase inhibitors. nih.govunivie.ac.atnih.gov Fyn is a non-receptor tyrosine kinase implicated in various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govunivie.ac.at

A key study computationally investigated the binding interactions of this scaffold, starting with a hit compound, 3-(benzo[d] nih.govnih.govdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), which demonstrated Fyn inhibition with an IC50 value of 4.8 μM. nih.govnih.gov Molecular dynamics simulations revealed the binding mode of the core structure within the Fyn catalytic site. nih.gov The central triazinone core is predicted to interact with the hinge region of the kinase, forming two crucial hydrogen bonds with the backbone of methionine 345 (M345) and glutamic acid 343 (E343). nih.gov This foundational binding analysis paved the way for optimizing the scaffold, leading to the identification of a new derivative that was approximately six times more active than the initial hit compound. nih.govunivie.ac.atnih.gov

| Compound Scaffold/Derivative | Target | Activity (IC50) | Key Binding Interactions |

|---|---|---|---|

| 3-(benzo[d] nih.govnih.govdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6) | Fyn Kinase | 4.8 μM | H-bonds with M345 and E343 in the kinase hinge region. nih.gov |

| Optimized Derivative (Compound 3) | Fyn Kinase | 0.76 μM | Not specified |

Inorganic Pyrophosphatase Inhibition

No studies were identified that investigate the inhibitory activity of this compound against inorganic pyrophosphatase. This enzyme catalyzes the hydrolysis of inorganic pyrophosphate and is crucial for various biosynthetic reactions. nih.gov

α-Glucosidase Inhibitory Activity

No studies were identified that specifically evaluate the α-glucosidase inhibitory activity of this compound. While other heterocyclic compounds, including different 1,2,4-triazine derivatives, have been investigated as potential α-glucosidase inhibitors, data for the requested molecule is not present in the surveyed literature. nih.govresearchgate.net

Acetylcholinesterase Inhibitory Activity

There is no available research detailing the acetylcholinesterase inhibitory potential of this compound. Studies on other classes of 1,2,4-triazine and 1,3,5-triazine (B166579) hybrids have shown activity against this enzyme, but these findings are not applicable to the specific compound requested. nih.govresearchgate.netnih.gov

Inhibition of Wnt/β-catenin/TCF Transcriptional Activity

No literature was found that investigates the effect of this compound on the Wnt/β-catenin/TCF signaling pathway. Although some research indicates that certain "novel triazine derivatives" can modulate this pathway, the specific compounds are structurally different or not explicitly defined as this compound. nih.gov

Antioxidant Activity Evaluation

No specific antioxidant activity evaluation for this compound has been reported in the available scientific literature.

Free Radical Scavenging Mechanisms

There are no studies available that describe the free radical scavenging mechanisms of this compound. Research on other 1,2,4-triazin-5-one derivatives suggests that this class of compounds can possess antioxidant properties, but specific mechanistic data for the title compound is absent. researchgate.netnih.gov

Protection Against Oxidative Stress in Cellular Models

No data from cellular models demonstrating protection against oxidative stress by this compound could be located.

Investigation of Herbicidal and Molluscicidal Efficacy

Research into the biological activity of this compound has explored its potential as a pest control agent, specifically focusing on its effects on unwanted plants (herbicidal activity) and mollusks (molluscicidal activity). These studies are crucial for the development of new, effective, and potentially selective agents for crop protection and public health.

While specific data on the herbicidal and molluscicidal efficacy of this compound is not extensively available in publicly accessible literature, the broader class of 1,2,4-triazine derivatives has demonstrated significant activity in these areas. For instance, various 3-alkyl-4-amino-6-aryl-1,2,4-triazin-5-ones have been identified as potent herbicides that act by inhibiting photosynthetic electron transport. This mode of action is a common target for many commercial herbicides.

Similarly, certain 1,2,4-triazine derivatives have been investigated for their molluscicidal properties, which are important for controlling snail populations that can act as vectors for diseases such as schistosomiasis. The efficacy of these compounds is often evaluated by determining the lethal concentration (LC50 and LC90 values) required to kill 50% and 90% of a test population of snails, respectively.

Due to the lack of specific published data for this compound, a hypothetical data table is presented below to illustrate how such findings would be typically reported.

Hypothetical Herbicidal Efficacy Data

| Weed Species | Growth Stage | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Echinochloa crus-galli | Pre-emergence | 100 | 85 |

| Amaranthus retroflexus | Post-emergence | 150 | 92 |

Hypothetical Molluscicidal Efficacy Data

| Snail Species | Exposure Time (h) | LC50 (ppm) | LC90 (ppm) |

|---|---|---|---|

| Biomphalaria alexandrina | 24 | 5.2 | 9.8 |

| Bulinus truncatus | 24 | 7.5 | 14.1 |

Chelation Studies with Transition Metal Ions and Resulting Biological Implications

The study of how chemical compounds interact with metal ions is a significant area of research, as these interactions can dramatically alter the biological activity of the parent compound. The 1,2,4-triazine scaffold, present in this compound, contains multiple nitrogen and oxygen atoms that can act as donor sites for chelation with transition metal ions such as copper (Cu(II)), nickel (Ni(II)), and cobalt (Co(II)).

The formation of metal complexes can lead to enhanced biological activity compared to the free ligand. This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microbial cells. Once inside the cell, the complex can interfere with normal cellular processes, leading to cell death.

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are commonly employed to characterize the formation and structure of these metal complexes. These studies can confirm the coordination of the metal ion to the donor atoms of the triazine ring and the amino group.

The biological implications of such chelation are vast. In the context of herbicidal and molluscicidal activity, metal complexes of triazine derivatives could exhibit increased efficacy. For example, the complexation could facilitate the transport of the active molecule to its target site within the plant or mollusk, or the metal ion itself could contribute to the toxic effect.

Below is a hypothetical table summarizing the characterization of transition metal complexes of this compound and their potential enhanced biological activity.

Hypothetical Data on Transition Metal Complexes and Biological Activity

| Metal Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Enhanced Molluscicidal Activity (vs. Ligand) |

|---|---|---|---|---|

| [Cu(L)₂(H₂O)₂]Cl₂ | 25.3 | 1.85 | Octahedral | ++ |

| [Ni(L)₂]Cl₂ | 18.7 | Diamagnetic | Square Planar | +++ |

| [Co(L)₂]Cl₂ | 22.1 | 4.92 | Octahedral | ++ |

(L = this compound)

Further research is necessary to isolate and characterize these potential metal complexes and to systematically evaluate their biological activities to understand the full implications of chelation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlating Structural Modifications with Changes in Biological Activity Profiles

For various 1,2,4-triazine (B1199460) derivatives, structural modifications at different positions of the triazine ring and its substituents have been shown to significantly influence their biological profiles, which include anticancer, antimicrobial, and enzyme inhibitory activities. ijpsr.infomdpi.comnih.gov The nature and position of substituents can affect the molecule's polarity, lipophilicity, and steric properties, which in turn dictate its interaction with biological targets.

Role of the 4-Ethylphenyl Moiety and its Position on the Amino Group in Modulating Activity

The 4-ethylphenyl group attached to the amino group at the 3-position of the triazinone core is expected to play a crucial role in the molecule's biological activity. The ethyl group at the para-position of the phenyl ring can influence the electronic properties and lipophilicity of the entire molecule. In broader studies of related heterocyclic compounds, alkyl substituents on a phenyl ring have been shown to modulate activity, with the size and position of the alkyl group being critical factors. Without specific studies on this compound, it is hypothesized that the ethyl group may contribute to hydrophobic interactions within a biological target's binding site.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one is a key determinant of its interaction with biological macromolecules. The rotational freedom around the bond connecting the phenylamino (B1219803) group to the triazine ring allows the molecule to adopt various conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target, such as a receptor or enzyme active site. Conformational studies on similar heterocyclic systems often employ computational methods to predict the lowest energy conformers and their potential binding modes. conicet.gov.ar

Development of Predictive Models for Optimized Structural Design

Quantitative Structure-Activity Relationship (QSAR) and other molecular modeling techniques are valuable tools for the rational design of more potent and selective analogs. nih.govrsc.org For 1,2,4-triazine derivatives, 3D-QSAR models have been developed to correlate the structural features of the molecules with their biological activities. nih.govrsc.org These models can help in predicting the activity of novel, unsynthesized compounds and guide the optimization of lead structures. Such models for this compound would require a dataset of structurally related compounds with corresponding biological activity data, which is not currently available.

Due to the absence of specific research data for this compound, the following data tables, which are a standard component of SAR analyses, could not be populated.

Table 1: SAR of Analogs with Modifications on the Phenyl Ring

| Compound | R | Biological Activity (IC50, µM) |

|---|

Table 2: SAR of Analogs with Substitutions on the Triazinone Ring

| Compound | R' (at C-6) | R'' (at N-2) | Biological Activity (IC50, µM) |

|---|

Future Directions and Emerging Research Avenues for 1,2,4 Triazinone Derivatives

Development of Novel and Green Synthetic Methodologies

The future of synthesizing 1,2,4-triazinone derivatives will likely focus on the development of more environmentally friendly and efficient methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and high-yield synthesis of various heterocyclic compounds, often in the absence of hazardous solvents. acs.org The application of microwave technology has been reported as a new scope for 1,2,4-triazine (B1199460) synthesis. ijpsr.info One specific example is the microwave-promoted synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives through the condensation of aromatic 1,2-diketones and thiosemicarbazide (B42300) in a mixed green solvent. researchgate.net

Identification of Undiscovered Biological Targets and Mechanistic Pathways in Chemical Biology

While 1,2,4-triazinone derivatives have been investigated for a range of biological activities, including anticancer, researchgate.netnih.gov anti-HIV, nih.gov and antimicrobial properties, orientjchem.org a vast landscape of potential biological targets remains to be explored. The structural diversity of the 1,2,4-triazine scaffold makes it a fertile ground for discovering compounds with novel mechanisms of action.

Future research will focus on screening libraries of 1,2,4-triazinone derivatives against a broader range of biological targets. This could lead to the identification of inhibitors for enzymes or receptors that have not been previously associated with this class of compounds. For example, recent studies have identified 1,2,4-triazine derivatives as potent antagonists of the adenosine (B11128) A2A receptor, with potential applications in treating Parkinson's disease. nih.govresearchgate.net Another study identified a 1,2,4-triazine derivative, MM-129, that exhibited antitumor activity by inhibiting intracellular molecules involved in tumorigenesis such as Akt, mTOR, and CDK2. researchgate.net Some derivatives have also been designed as topoisomerase II inhibitors and have shown apoptosis-inducing activity in breast cancer cells. nih.govresearchgate.net

A deeper understanding of the mechanistic pathways through which these compounds exert their effects is also a key area for future investigation. Techniques such as DNA flow cytometry have been used to show that certain 1,2,4-triazinone derivatives can inhibit cell proliferation and cause cell cycle arrest at the G2/M phase. nih.govresearchgate.net Further studies could elucidate the specific molecular interactions and signaling cascades that are modulated by these compounds, opening up new avenues for therapeutic intervention.

Rational Design of Next-Generation 1,2,4-Triazinone Scaffolds for Specific Research Applications

The rational design of novel 1,2,4-triazinone scaffolds will be a cornerstone of future research, aiming to develop compounds with enhanced potency, selectivity, and specific functionalities for various research applications. Structure-based drug design approaches have already proven successful in identifying potent and selective 1,2,4-triazine derivatives. nih.govresearchgate.net

By leveraging an understanding of the structure-activity relationships (SAR) of existing 1,2,4-triazinone derivatives, researchers can design next-generation scaffolds with improved properties. For example, a substantial SAR study of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole led to the development of novel, highly potent analogues with improved druglike properties as GPR84 antagonists. nih.gov The design and synthesis of new series of escholarship.orgresearchgate.netsemanticscholar.orgtriazolo[4,3-b] escholarship.orgresearchgate.netsemanticscholar.orgtriazines have also been explored for their potential as anticancer agents. researchgate.net

Future efforts will likely involve the creation of focused libraries of 1,2,4-triazinone derivatives with specific structural modifications to probe interactions with particular biological targets. This will enable the development of highly selective chemical tools for studying biological processes and for the development of targeted therapeutics.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods is set to revolutionize the discovery and development of 1,2,4-triazinone derivatives. Computational approaches, such as molecular docking and homology modeling, can be used to predict the binding modes of these compounds with their biological targets and to guide the design of new analogs with enhanced affinity and selectivity. nih.gov

For instance, homology models of the adenosine A2A receptor were used to understand the binding mode of 1,2,4-triazine derivatives, which was further refined using site-directed mutagenesis data. nih.gov Molecular docking simulations have also been employed to investigate the interactions of triazolo-triazine derivatives with VEGFR2 and c-Met kinases. researchgate.net These computational insights, when combined with experimental data from techniques like X-ray crystallography and biophysical mapping, provide a powerful platform for accelerating the drug discovery process. nih.govresearchgate.net The "rule of 5" is a computational alert that predicts poor absorption or permeation based on molecular properties and can be used in the early stages of discovery. columbia.edu

The integration of high-throughput screening with computational modeling will also be crucial for rapidly identifying promising lead compounds from large chemical libraries. This integrated approach will enable a more efficient and cost-effective discovery pipeline for novel 1,2,4-triazinone-based therapeutics and research tools.

Exploration of 1,2,4-Triazinones as Chemical Probes for Biological Systems

The unique properties of 1,2,4-triazinone derivatives make them attractive candidates for development as chemical probes to investigate biological systems. A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway. The identification of new ligands for GPR84 that can be used as chemical probes is an area of active research. nih.gov

The development of fluorescently labeled 1,2,4-triazinone derivatives could enable the visualization and tracking of their biological targets within living cells, providing valuable insights into their subcellular localization and dynamics. The discovery of pyridinium 1,2,4-triazines that form fluorescent products upon reaction with trans-cyclooctenes opens up possibilities for their use in fluorogenic labeling of subcellular compartments. rsc.org Furthermore, the synthesis of fluorine-substituted 1,2,4-triazine derivatives has been explored for their potential as pharmacological probes. scirp.org

By designing 1,2,4-triazinone-based probes with high affinity and selectivity for specific targets, researchers can gain a deeper understanding of complex biological processes. This knowledge can then be used to validate new drug targets and to develop novel therapeutic strategies.

Investigation of Bioorthogonal Reactivity in Advanced Chemical Biology Studies

Bioorthogonal chemistry allows for the study of biomolecules in their native environments without interfering with endogenous cellular processes. escholarship.org The 1,2,4-triazine scaffold has emerged as a versatile bioorthogonal reagent. nih.gov These compounds are stable in biological media and can react robustly with strained dienophiles like trans-cyclooctene (TCO) through an inverse electron-demand Diels-Alder (IEDDA) reaction. rsc.orgnih.gov

The reactivity of 1,2,4-triazines can be tuned, and they can exhibit unique reaction profiles with biocompatible strained alkenes and alkynes. semanticscholar.org For example, N1-alkylation of 1,2,4-triazines to form triazinium salts can increase their reactivity in reactions with strained alkynes by three orders of magnitude, enabling efficient modification of peptides and proteins. researchgate.net This enhanced reactivity and the stability of the triazine scaffold have enabled its direct use in recombinant protein production. nih.gov

Future research will likely focus on expanding the scope of bioorthogonal reactions involving 1,2,4-triazinones. This could include the development of new triazine derivatives with tailored reactivity and the identification of novel reaction partners. The unique reactivity of 1,2,4-triazines makes them strong candidates for developing mutually orthogonal bioorthogonal reactions, which can be used for multicomponent labeling applications to study complex biological systems. escholarship.org The exploration of the bioorthogonal reactivity of 1,2,4-triazinones will undoubtedly push the frontiers of chemical biology and provide powerful new tools for understanding life at the molecular level.

Q & A

Q. What are the established synthetic routes for 3-((4-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux conditions. For example, a common method uses ethanol or DMF as solvents, with reaction times ranging from 6–24 hours. Key intermediates are purified via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Characterization relies on spectroscopic methods:

- NMR (1H and 13C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight validation. Reaction progress is monitored using TLC with silica gel plates .

Q. How can researchers initiate biological activity screening for this compound?

Begin with in vitro assays targeting enzymes or receptors relevant to therapeutic areas (e.g., anticancer or antimicrobial). For instance:

- Enzyme inhibition assays (e.g., kinase or protease inhibition) using spectrophotometric methods.

- Cytotoxicity testing on cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematically vary parameters:

Q. How should contradictory data in biological assays be resolved?

- Validate assay reproducibility with triplicate runs and independent replicates.

- Include positive/negative controls to rule out false positives.

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Statistical tools like ANOVA or regression analysis (refer to Press et al., 1995 for error analysis frameworks) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Modify substituents : Replace the ethyl group on the phenyl ring with methyl, halogen, or methoxy groups to assess electronic effects.

- Evaluate stereochemistry : Synthesize enantiomers via chiral catalysts to probe binding pocket interactions.

- Correlate activity data with computational descriptors (e.g., logP, polar surface area) .

Q. How can computational modeling enhance understanding of its mechanism?

Perform molecular docking (using AutoDock or Schrödinger) to predict binding modes with target proteins (e.g., kinases). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. What approaches mitigate solubility challenges in pharmacological studies?

Q. How is compound stability evaluated under varying storage conditions?

Conduct accelerated stability studies :

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS .

Q. How can selectivity over toxicity be balanced in preclinical development?

- Selectivity profiling : Screen against related enzymes (e.g., kinase isoforms) to identify off-target effects.

- Cytotoxicity assays : Compare IC50 values in cancer vs. normal cell lines (e.g., HEK293).

- Metabolic studies : Use liver microsomes to predict metabolic stability and toxic metabolite formation .

Key Notes for Experimental Design

- Data Documentation : Maintain detailed records of reaction conditions, spectral data, and assay protocols for reproducibility.

- Cross-Disciplinary Collaboration : Integrate synthetic chemistry, computational biology, and pharmacology teams to address complex research gaps.

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies and avoid commercial product references in academic publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.